[5-Bromo-2-[(6-bromo-3-chloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone
Overview
Description
[5-Bromo-2-[(6-bromo-3-chloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone: is a complex organic compound that features a quinoline core substituted with bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-[(6-bromo-3-chloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-2-[(6-bromo-3-chloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
[5-Bromo-2-[(6-bromo-3-chloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound for drug development. Its structure-activity relationship (SAR) is studied to optimize its efficacy and safety.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [5-Bromo-2-[(6-bromo-3-chloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[5-Bromo-2-[(6-bromo-3-chloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone: can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific substituents and functional groups. The unique combination of bromine, chlorine, and phenyl groups in This compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
[5-bromo-2-[(6-bromo-3-chloro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17Br2ClN2O/c29-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)26(31)28(32-23)33-24-14-12-20(30)16-22(24)27(34)18-9-5-2-6-10-18/h1-16H,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBGNERFACEAAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Br)NC4=C(C=C(C=C4)Br)C(=O)C5=CC=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17Br2ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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